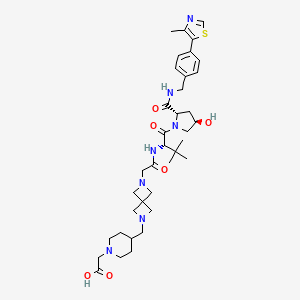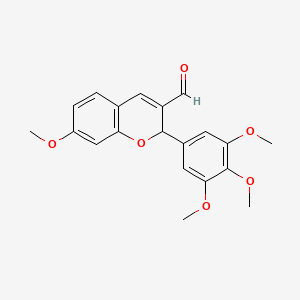![molecular formula C39H50O25 B12381675 3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one” is a complex organic molecule characterized by multiple hydroxyl groups and glycosidic linkages. This compound is notable for its intricate structure, which includes several sugar moieties attached to a chromen-4-one core. Such compounds are often found in natural products and have significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including glycosylation reactions to attach the sugar moieties to the chromen-4-one core. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents used in these reactions include glycosyl donors, Lewis acids, and bases to facilitate the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of such complex molecules often involves biotechnological methods, including the use of enzymes to catalyze specific reactions. Enzymatic glycosylation is a preferred method due to its high selectivity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives of the chromen-4-one core.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and diabetes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups and glycosidic linkages play a crucial role in its binding affinity and specificity. The compound can modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with a similar chromen-4-one core but different glycosidic linkages.
Rutin: Another glycosylated flavonoid with comparable biological activities.
Kaempferol: A flavonoid with a similar structure but fewer hydroxyl groups.
Uniqueness
The uniqueness of the compound lies in its specific glycosidic linkages and the arrangement of hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its complex structure allows for multiple interactions with biological targets, making it a valuable molecule for research and therapeutic applications.
Propiedades
Fórmula molecular |
C39H50O25 |
|---|---|
Peso molecular |
918.8 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O25/c1-11-21(44)26(49)29(52)36(57-11)56-10-19-24(47)34(63-38-31(54)28(51)23(46)18(9-41)61-38)32(55)39(62-19)64-35-25(48)20-15(43)6-14(58-37-30(53)27(50)22(45)17(8-40)60-37)7-16(20)59-33(35)12-2-4-13(42)5-3-12/h2-7,11,17-19,21-24,26-32,34,36-47,49-55H,8-10H2,1H3/t11-,17+,18+,19+,21-,22+,23+,24+,26+,27-,28-,29+,30+,31+,32+,34-,36+,37+,38-,39-/m0/s1 |
Clave InChI |
IAQYIRRDVMLQKZ-JDEZKSHDSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)



![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)



